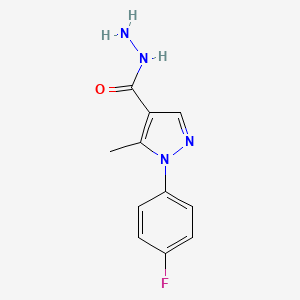

1-(4-Fluorophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluorophenyl)-5-methylpyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O/c1-7-10(11(17)15-13)6-14-16(7)9-4-2-8(12)3-5-9/h2-6H,13H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCSNCNPKUTYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404520 | |

| Record name | 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618092-48-1 | |

| Record name | 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a carbohydrazide moiety at the 4-position of the pyrazole ring opens avenues for the synthesis of diverse bioactive molecules. This document details a strategic multi-step synthesis, outlines the underlying chemical principles, and provides a thorough guide to the analytical techniques required for the structural elucidation and purity assessment of the title compound.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its unique structural and electronic properties allow for versatile interactions with biological targets. The carbohydrazide functional group is a key pharmacophore that can act as a versatile building block for the synthesis of various heterocyclic systems and is known to contribute to the biological activity of many compounds.[2][3] The combination of these two moieties in this compound results in a molecule with considerable potential for further derivatization and biological evaluation. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to target proteins.

This guide presents a rational, multi-step synthetic pathway, beginning with the construction of the pyrazole core via the Knorr synthesis, followed by functional group manipulations to yield the final carbohydrazide. Each step is accompanied by a detailed protocol and an explanation of the reaction mechanism, providing researchers with the necessary information to replicate and adapt these procedures.

Synthesis Pathway

The synthesis of this compound is most effectively achieved through a three-step process. This strategy was chosen over a direct hydrazinolysis of the corresponding ethyl ester, a reaction that has been reported to be unsuccessful for similar substrates.[1] The proposed pathway involves:

-

Knorr Pyrazole Synthesis of the ethyl ester precursor.

-

Hydrolysis of the ester to the carboxylic acid.

-

Conversion of the carboxylic acid to the final carbohydrazide.

Caption: Overall synthetic route for this compound.

Step 1: Synthesis of Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

The initial step involves the construction of the pyrazole ring using the Knorr pyrazole synthesis. This reaction condenses a hydrazine derivative with a β-dicarbonyl compound.[4] To ensure regioselectivity and avoid the formation of isomeric products, ethyl 2-formylacetoacetate is the preferred β-dicarbonyl compound over ethyl acetoacetate.

Protocol:

-

To a solution of 4-fluorophenylhydrazine hydrochloride (1 equivalent) in ethanol, add sodium acetate (1 equivalent) and stir for 15 minutes at room temperature.

-

To this mixture, add ethyl 2-formylacetoacetate (1 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the residue into ice-cold water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid. Alkaline hydrolysis is generally preferred as it is an irreversible process, leading to higher yields.[5]

Protocol:

-

Dissolve the ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the pure carboxylic acid.

Step 3: Synthesis of this compound

The final step involves the conversion of the carboxylic acid to the carbohydrazide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with hydrazine hydrate.

Protocol:

-

Suspend the 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in an excess of thionyl chloride.

-

Add a catalytic amount of dimethylformamide (DMF) and heat the mixture to reflux until the solid dissolves and gas evolution ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in a suitable anhydrous solvent such as tetrahydrofuran (THF) and cool in an ice bath.

-

Slowly add a solution of hydrazine hydrate (2-3 equivalents) in THF to the cooled acid chloride solution.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, remove the solvent in vacuo.

-

Triturate the residue with water, filter the resulting solid, wash with water, and dry to yield the final product.

-

Recrystallize from a suitable solvent like ethanol to obtain the purified this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the pyrazole proton, the aromatic protons of the fluorophenyl ring, and the protons of the carbohydrazide moiety (-NHNH₂). The aromatic protons will likely appear as multiplets due to fluorine-proton coupling.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms. The chemical shifts will be characteristic of the pyrazole and fluorophenyl rings, the methyl group, and the carbonyl carbon of the carbohydrazide.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| CH₃ | ~2.5 | ~12 |

| Pyrazole-H | ~8.0 | ~138 |

| Aromatic-H | 7.2 - 7.6 | 116-140 (with C-F coupling) |

| NH | ~9.5 (broad) | - |

| NH₂ | ~4.5 (broad) | - |

| C=O | - | ~165 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H (amine stretch) | 3200 - 3400 (two bands) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| C=O (amide I) | 1650 - 1680 |

| N-H (amide II) | 1515 - 1550 |

| C=N (pyrazole ring) | 1500 - 1600 |

| C-F | 1100 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

-

High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecule, confirming its elemental composition (C₁₁H₁₁FN₄O). The expected monoisotopic mass is approximately 234.0917 g/mol .[6]

-

Fragmentation Pattern: The mass spectrum will show a molecular ion peak [M]⁺ or [M+H]⁺, along with characteristic fragment ions resulting from the cleavage of the carbohydrazide side chain and the pyrazole ring.

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound. By following the outlined multi-step synthesis and employing the described analytical techniques, researchers can confidently prepare and validate this valuable heterocyclic building block for applications in drug discovery and medicinal chemistry. The provided rationale for each step and the expected characterization data serve as a reliable resource for professionals in the field.

References

- Metwally, M. A., Khalifa, M. E., & Koketsu, M. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry, 2(2), 38-51.

- Modica, M., Santagati, M., Russo, F., Siracusa, M. A., & Castorina, M. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC, 2002(11), 227-235.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

-

Clark, J. (2022). Hydrolysis of Esters. Chemguide. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

Royal Society of Chemistry. (n.d.). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Retrieved from [Link]

- Xia, Y., Fan, C., Zhao, B. X., Zhao, J., Shin, D. S., & Miao, J. Y. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European journal of medicinal chemistry, 43(11), 2347–2353.

-

OpenStax. (2023). 21.6 Chemistry of Esters. In Chemistry 2e. Retrieved from [Link]

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

-

Wikipedia. (2023). Knorr pyrrole synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]

- ARKAT USA, Inc. (2015).

- International Journal of Trend in Scientific Research and Development. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. IJTSRD, 6(5), 1653-1658.

- Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Journal of Chemical and Pharmaceutical Research, 6(7), 2008-2014.

-

ResearchGate. (2016). (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. This compound | C11H11FN4O | CID 4583115 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide: Structural Insights and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound of interest in medicinal and materials chemistry. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, this document leverages crystallographic data from closely related pyrazole derivatives to infer its likely molecular geometry and crystal packing characteristics. The guide details established synthetic protocols for pyrazole carbohydrazides, discusses analytical techniques for characterization, and explores potential applications based on the known biological activities of analogous structures. Furthermore, it outlines a computational modeling approach as a powerful alternative for elucidating its structural and electronic properties in the absence of experimental crystallographic data.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives form a cornerstone in modern medicinal chemistry and agrochemical research, renowned for their diverse biological activities.[1][2] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore. Compounds incorporating this scaffold have demonstrated a wide array of therapeutic properties, including anticancer, anticonvulsant, antiviral, anti-inflammatory, and antimicrobial activities.[1][2] The carbohydrazide functional group is also a key structural motif in many pharmaceutically active compounds, known to participate in crucial hydrogen bonding interactions with biological targets.

The title compound, this compound, combines these two important pharmacophores. The presence of a fluorophenyl group is of particular note, as fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[3] This guide aims to provide a detailed understanding of its structural and chemical properties, offering a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials.

Synthesis and Crystallization

The synthesis of pyrazole-4-carbohydrazide derivatives is well-established in the literature. A common and effective route involves the reaction of a corresponding pyrazole-4-carboxylic acid ester with hydrazine hydrate.

General Synthetic Protocol

A plausible synthetic pathway for this compound is outlined below. This protocol is adapted from established methods for similar pyrazole derivatives.

Experimental Protocol: Synthesis of this compound

-

Esterification: The corresponding pyrazole-4-carboxylic acid is first converted to its ethyl ester. This can be achieved by refluxing the carboxylic acid in absolute ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

-

Hydrazinolysis: The resulting ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is then reacted with an excess of hydrazine hydrate. The reaction mixture is typically refluxed in a suitable solvent, such as ethanol, for several hours.

-

Work-up and Purification: Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water, to yield the desired this compound.

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is crucial for the definitive determination of the molecular and crystal structure.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: A systematic screening of solvents is the first step. Small amounts of the purified compound are dissolved in various solvents (e.g., ethanol, methanol, ethyl acetate, chloroform, and mixtures thereof) at an elevated temperature to achieve saturation.

-

Slow Evaporation: The saturated solutions are filtered to remove any particulate matter and then allowed to stand undisturbed at room temperature. Slow evaporation of the solvent over several days to weeks can lead to the formation of single crystals.

-

Vapor Diffusion: Alternatively, a vapor diffusion method can be employed. The compound is dissolved in a solvent in which it is readily soluble, and this solution is placed in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.

Caption: A generalized workflow for the synthesis and crystallization of the title compound.

Molecular Geometry and Crystal Structure: An Inferential Analysis

As of the latest literature search, a published single-crystal X-ray diffraction study for this compound is not available. However, by examining the crystal structures of closely related compounds, we can deduce the likely geometric parameters and intermolecular interactions.

Insights from Analogous Structures

The crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide provides valuable insights.[1][2] In this related molecule, the pyrazole ring is essentially planar. The phenyl rings attached to the pyrazole core are twisted with respect to the heterocyclic plane, with dihedral angles of 56.43° and 24.59°.[1][2] This non-coplanar arrangement is a common feature in such systems and is influenced by steric hindrance between the substituents.

For the title compound, we can anticipate a similar planar pyrazole ring. The 4-fluorophenyl group at the N1 position and the carbohydrazide group at the C4 position will likely be twisted relative to the pyrazole plane. The degree of this twist will be governed by a balance of steric effects and the potential for intramolecular hydrogen bonding.

| Parameter | Expected Value/Characteristic | Basis of Inference |

| Crystal System | Likely Monoclinic or Orthorhombic | Common for pyrazole derivatives[1][4] |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Prevalent for organic molecules |

| Pyrazole Ring | Planar | Aromatic nature of the ring |

| Dihedral Angles | Non-zero between the pyrazole and fluorophenyl/carbohydrazide groups | Steric hindrance and electronic effects |

| Hydrogen Bonding | Strong N-H···O and N-H···N intermolecular hydrogen bonds | Presence of carbohydrazide moiety |

Intermolecular Interactions

The carbohydrazide moiety is a potent hydrogen bond donor (N-H groups) and acceptor (C=O group). Therefore, in the solid state, this compound is expected to form extensive networks of intermolecular hydrogen bonds. These interactions are likely to link molecules into chains, dimers, or more complex three-dimensional architectures, playing a crucial role in the stability of the crystal lattice. In the crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, molecules are linked by N—H⋯O hydrogen bonds to form one-dimensional chains.[1][2] Similar interactions are highly probable for the title compound.

Computational Modeling: A Predictive Approach

In the absence of experimental crystallographic data, computational methods, particularly Density Functional Theory (DFT), offer a robust alternative for predicting the molecular geometry and electronic properties of this compound.

DFT Methodology

A typical DFT study would involve the following steps:

-

Geometry Optimization: The initial structure of the molecule is built and then its geometry is optimized to find the lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used and reliable combination for such organic molecules.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides theoretical vibrational spectra (IR and Raman) which can be compared with experimental data for validation.

-

Analysis of Molecular Properties: From the optimized geometry, various properties can be calculated, including:

-

Bond lengths, bond angles, and dihedral angles: To provide a detailed picture of the molecular geometry.

-

Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions.

-

Frontier Molecular Orbitals (HOMO-LUMO): To analyze the electronic transitions and reactivity of the molecule.

-

Caption: A standard workflow for predicting molecular properties using DFT.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a scaffold for the development of new therapeutic agents. Pyrazole-carbohydrazide derivatives have been investigated for a range of biological activities, including their potential as antitumor and anti-HCV agents. Furthermore, related pyrazole derivatives have shown promise as hypoglycemic agents.

The 4-fluorophenyl substituent can enhance interactions with protein targets and improve pharmacokinetic properties. The carbohydrazide linker provides a handle for further chemical modification, allowing for the generation of libraries of related compounds for screening against various biological targets. Molecular docking studies, guided by the computationally predicted structure, could be a valuable tool in identifying potential protein targets and designing more potent analogues.

Conclusion

This compound is a molecule of significant interest due to its combination of a biologically active pyrazole core and a versatile carbohydrazide moiety. While its definitive crystal structure remains to be determined, this guide has provided a comprehensive analysis based on the known chemistry and crystallography of related compounds. The outlined synthetic protocols and the proposed computational workflow offer a solid foundation for further experimental and theoretical investigations. The insights into its likely molecular geometry and intermolecular interactions will be invaluable for researchers aiming to exploit this scaffold in the design of novel pharmaceuticals and advanced materials. The determination of its single-crystal X-ray structure is a critical next step that will undoubtedly catalyze further research into this promising compound.

References

-

Crystal structure of 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. (n.d.). International Union of Crystallography. Retrieved January 22, 2026, from [Link]

-

Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. (2023). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]

-

The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. (2020). Cardiff University. Retrieved January 22, 2026, from [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4′,3′:2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

1-phenyl-1H-pyrazol-4-yl)methylene) hydrazono)-2,5-dihydrothiazole dimethylformamide monosolvate, C30H25FN10S⋅C3H7NO. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

-

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Crystal structure of N′-(4-(dimethylamino)benzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, C19H19N5O. (2016). ResearchGate. Retrieved January 22, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

5-(4-Fluorophenyl)-1-(4-methylsulfonylphenyl)-3-trifluoromethyl-1H-pyrazole. (n.d.). CAS Common Chemistry. Retrieved January 22, 2026, from [Link]

-

1-(4-chlorophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

5-(aminomethyl)-1h-pyrazole-4-carbohydrazide dihydrochloride. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

3-(4-chlorophenyl)-N'-[(pyridin-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide. (n.d.). MolPort. Retrieved January 22, 2026, from [Link]

-

Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2003). PubMed. Retrieved January 22, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of the synthetic heterocyclic compound, 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide. As a member of the pyrazole class of compounds, which are known for their wide range of pharmacological activities, this molecule represents a significant scaffold for potential therapeutic applications. This document outlines its structural features, synthesis, and key physicochemical parameters, offering a foundational understanding for its use in research and drug development. Pyrazole derivatives are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The carbohydrazide moiety, in particular, is a crucial pharmacophore that can be a key building block in the synthesis of various bioactive molecules[2].

Molecular Structure and Core Properties

This compound is a substituted pyrazole with a molecular formula of C₁₁H₁₁FN₄O and a molecular weight of 234.23 g/mol [3]. The structure comprises a central pyrazole ring, substituted at the N1 position with a 4-fluorophenyl group, at the C5 position with a methyl group, and at the C4 position with a carbohydrazide group. The presence of the fluorine atom is noteworthy, as fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity[1].

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁FN₄O | Santa Cruz Biotechnology[3] |

| Molecular Weight | 234.23 g/mol | Santa Cruz Biotechnology[3] |

| CAS Number | 618092-48-1 | Santa Cruz Biotechnology[3] |

| XLogP3 (Computed) | 0.9 | PubChem[4] |

| Hydrogen Bond Donors | 2 | PubChem[4] |

| Hydrogen Bond Acceptors | 4 | PubChem[4] |

Synthesis and Purification

While a specific detailed synthesis for this compound is not extensively documented in publicly available literature, a general and reliable method for the preparation of pyrazole-4-carbohydrazides involves the reaction of the corresponding ethyl pyrazole-4-carboxylate with hydrazine hydrate. This established method provides a high yield of the desired carbohydrazide[5].

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol: Carbohydrazide Formation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate in absolute ethanol.

-

Addition of Hydrazine Hydrate: To the ethanolic solution, add an excess of hydrazine hydrate.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, reduce the solvent volume under reduced pressure to induce precipitation.

-

Purification: Wash the crude product with cold ethanol or another suitable solvent to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic and Physicochemical Characterization

A. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Based on data from similar pyrazole derivatives, the following peaks can be anticipated[6][7]:

-

N-H Stretching: Bands in the region of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group of the hydrazide.

-

C=O Stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹ due to the carbonyl group of the carbohydrazide.

-

C=N Stretching: A medium intensity band in the region of 1570-1600 cm⁻¹ from the pyrazole ring[6].

-

C-F Stretching: A strong band in the range of 1200-1250 cm⁻¹ characteristic of the C-F bond in the fluorophenyl group[1].

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide distinct signals for the different protons in the molecule.

-

Aromatic Protons: The protons on the 4-fluorophenyl ring will likely appear as multiplets in the aromatic region (δ 7.0-8.0 ppm).

-

Pyrazole Proton: The C-H proton on the pyrazole ring should appear as a singlet, typically downfield.

-

Methyl Protons: The methyl group at the C5 position will present as a singlet, likely in the upfield region (δ 2.0-2.5 ppm)[6].

-

Hydrazide Protons: The -NH and -NH₂ protons will appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

¹³C NMR: The carbon NMR will show distinct signals for each carbon atom.

-

Carbonyl Carbon: The C=O carbon of the carbohydrazide will be the most downfield signal, typically above δ 160 ppm.

-

Aromatic Carbons: The carbons of the fluorophenyl and pyrazole rings will appear in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a characteristic large coupling constant (¹JC-F)[1].

-

Methyl Carbon: The methyl carbon will be observed in the upfield region (δ 10-20 ppm)[6].

C. Mass Spectrometry

High-resolution mass spectrometry (HRMS) should confirm the molecular formula of C₁₁H₁₁FN₄O by providing an accurate mass measurement of the molecular ion peak ([M+H]⁺)[1].

D. Solubility and Lipophilicity

The solubility of pyrazole derivatives can vary significantly based on their substitution. The presence of the carbohydrazide moiety, with its hydrogen bonding capabilities, is expected to confer some degree of polarity. However, the fluorophenyl and pyrazole rings contribute to its lipophilicity. The computed XLogP3 value of 0.9 suggests a relatively balanced hydrophilic-lipophilic character[4]. For many pyrazole derivatives, LogP values are often in the range of 1 to 2.23, suggesting good potential for oral absorption[8]. The aqueous solubility of a similar pyrazole derivative was reported to be approximately 60 µg/mL[9].

E. Acidity and Basicity (pKa)

The pyrazole ring is weakly basic, with the pyridine-like nitrogen atom being the site of protonation[10]. The carbohydrazide moiety also has basic nitrogens. The pKa of a related 3-(4-fluorophenyl)-5-methyl-1H-pyrazole was predicted to be around 13.60, indicating weak acidic character of the N-H proton on the pyrazole ring[11].

Potential Biological Activity and Applications

The pyrazole carbohydrazide scaffold is of significant interest in medicinal chemistry due to its wide range of reported biological activities. Derivatives have been investigated for their potential as:

-

Antimicrobial agents: The carbohydrazide moiety is crucial for the antimicrobial profile of some pyrazole derivatives[2].

-

Anti-inflammatory agents: The pyrazole nucleus is a core component of the well-known anti-inflammatory drug celecoxib[12].

-

Anticancer agents: Certain pyrazole derivatives have shown inhibitory effects on the growth of cancer cells[10].

-

Antitubercular agents: The structural similarity to isoniazid, a primary drug for tuberculosis, makes carbohydrazide derivatives interesting candidates for antimycobacterial research[5][10].

The specific biological profile of this compound is not yet well-defined in the literature, making it a promising candidate for further investigation and screening in various disease models.

Caption: Potential therapeutic applications of the title compound.

Conclusion

This compound is a synthetically accessible compound with a range of physicochemical properties that make it an attractive scaffold for further research in drug discovery. This guide provides a foundational understanding of its synthesis and key characteristics, based on available data and established knowledge of related compounds. Further experimental validation of these properties is essential for its development as a potential therapeutic agent.

References

-

Putri, Y., et al. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]

- Mphahane, N. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria.

- A review on pyrazole an its derivative. (2024). International Journal of Novel Research and Development.

-

El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available at: [Link]

-

3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE. LookChem. Available at: [Link]

- Al-Wahaibi, L. H., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central.

-

Dias, L. R., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PubMed Central. Available at: [Link]

- Shahani, T., et al. (2010). 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one. PubMed Central.

-

This compound. PubChem. Available at: [Link]

- da Silva, C. F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PubMed Central.

- Kariuki, B. M., et al. (2023). (E)-5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide.

-

Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available at: [Link]

- Venkateswarlu, V., et al. (2018).

- 5-(4-Fluorophenyl)-1-(4-methylsulfonylphenyl)-3-trifluoromethyl-1H-pyrazole. CAS Common Chemistry.

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.

- Methyl 5-methyl-1H-pyrazole-4-carboxyl

- 4,5-DIHYDRO-3-METHYL-5-OXO-1-(4-SULFOPHENYL)-1H-PYRAZOLE-SODIUM-SALT;CH-KETO-TAUTOMER;MEPY. SpectraBase.

- 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide. Chem-Impex.

- Al-Warhi, T., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central.

- Abdel-Wahab, B. F., et al. (2022). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI.

- IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | C11H11FN4O | CID 4583115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. mdpi.com [mdpi.com]

- 8. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijnrd.org [ijnrd.org]

- 11. lookchem.com [lookchem.com]

- 12. ossila.com [ossila.com]

A Technical Guide to the Biological Activity Screening of Novel Pyrazole Carbohydrazide Derivatives

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

To the dedicated researchers, scientists, and drug development professionals who navigate the complex yet rewarding path of discovering novel therapeutics, this guide is intended to serve as a comprehensive technical resource. The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, represents what is often referred to as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to several clinically approved drugs.[1][2] The incorporation of a carbohydrazide moiety into the pyrazole core further extends its therapeutic potential, giving rise to a class of compounds with significant promise in oncology, infectious diseases, and inflammatory conditions.[1][3]

This document provides an in-depth exploration of the essential in vitro and in vivo screening methodologies required to elucidate the biological activities of novel pyrazole carbohydrazide derivatives. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each step is understood within the broader context of a robust and self-validating screening cascade. Our focus is on providing practical, field-proven insights to empower you in your quest for the next generation of therapeutics.

Chapter 1: The Rationale for Screening – A Multi-Faceted Approach

The diverse biological activities reported for pyrazole carbohydrazide derivatives necessitate a multi-pronged screening strategy.[1][3] A logical and efficient workflow is crucial to identifying and prioritizing lead compounds. This guide will focus on three key areas of high therapeutic relevance: anticancer, antimicrobial, and anti-inflammatory activities.

Chapter 2: In Vitro Anticancer Activity Screening

The evaluation of the anticancer potential of novel pyrazole carbohydrazide derivatives is a cornerstone of their biological profiling. Many derivatives have been shown to inhibit the growth of various cancer cell lines, often by inducing apoptosis.[2][4]

Causality of Assay Selection: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for assessing cell viability and proliferation. Its principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. This assay provides a quantitative measure of a compound's cytotoxic or cytostatic effects, typically expressed as the half-maximal inhibitory concentration (IC50).

Experimental Workflow: From Cell Culture to Data Analysis

The following diagram illustrates the key stages of the in vitro anticancer screening workflow.

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Detailed Experimental Protocol: MTT Assay

Materials:

-

Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[2]

-

Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells and adjust the cell suspension to a concentration of 5 x 10^4 cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare a stock solution of the pyrazole carbohydrazide derivative in DMSO. Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and gently shake the plate for 10-15 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis and IC50 Calculation: The percentage of cell viability is calculated using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.

-

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyrazole carbohydrazide derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | A549 (Lung) | 49.85 | [4] |

| Derivative B | A549 (Lung) | 26 | [4] |

| Derivative C | MCF-7 (Breast) | 6.71 | [2] |

| Derivative D | HeLa (Cervical) | 5.16 | [2] |

| Derivative E | HepG2 (Liver) | 3.53 | [2] |

| Derivative F | MCF-7 (Breast) | 0.83 - 1.81 | [4] |

| Derivative G | A549 (Lung) | 0.83 - 1.81 | [4] |

| Derivative H | HeLa (Cervical) | 0.83 - 1.81 | [4] |

Mechanistic Insight: Induction of Apoptosis

Many pyrazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[2][5] This is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins.

Caption: Simplified intrinsic apoptosis pathway induced by pyrazole carbohydrazide derivatives.

Chapter 3: Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole carbohydrazide derivatives have demonstrated promising activity against a range of bacteria and fungi.[6][7]

Rationale for a Two-Tiered Screening Approach

A robust antimicrobial screening strategy typically involves a primary qualitative assay followed by a quantitative determination of the minimum inhibitory concentration (MIC).

-

Disk Diffusion Method (Qualitative): This method provides a rapid and straightforward initial assessment of a compound's antimicrobial activity. A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a specific microorganism. The compound diffuses into the agar, and if it inhibits microbial growth, a clear zone of inhibition will be observed around the disk. The diameter of this zone provides a qualitative measure of the compound's potency.

-

Broth Microdilution Method (Quantitative): This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8] This is a critical parameter for evaluating the potency of a potential antimicrobial drug.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Two-tiered workflow for antimicrobial activity screening.

Detailed Experimental Protocols

3.3.1. Disk Diffusion Method

Materials:

-

Standard bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 10231)

-

Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile cotton swabs

-

Sterile filter paper disks (6 mm diameter)

-

Standard antibiotic disks (e.g., Ciprofloxacin, Clotrimazole) as positive controls

Procedure:

-

Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of an agar plate.

-

Disk Application: Aseptically apply the paper disks impregnated with a known concentration of the pyrazole carbohydrazide derivative onto the agar surface. Gently press the disks to ensure complete contact.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition in millimeters.

3.3.2. Broth Microdilution Method for MIC Determination

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 medium for fungi

-

Standardized microbial inoculum

-

Multichannel pipette

Procedure:

-

Compound Dilution: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform serial twofold dilutions across the plate.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well.

-

Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Cover the plate and incubate under the same conditions as the disk diffusion assay.

-

MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Quantitative Data Summary: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative pyrazole carbohydrazide derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Derivative I | Escherichia coli | 0.25 | [6] |

| Derivative J | Streptococcus epidermidis | 0.25 | [6] |

| Derivative K | Aspergillus niger | 1 | [6] |

| Derivative L | Staphylococcus aureus | 25.1 | [7] |

| Derivative M | Bacillus subtilis | Larger inhibition zone than Amoxicillin | [7] |

Chapter 4: In Vivo Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases, making the discovery of novel anti-inflammatory agents a key therapeutic goal. Pyrazole derivatives have a well-established history as anti-inflammatory agents.[9]

The Carrageenan-Induced Paw Edema Model: A Rationale

The carrageenan-induced paw edema model in rats is a widely used and highly reproducible acute inflammatory model for the evaluation of anti-inflammatory drugs.[10] Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is characterized by the release of prostaglandins and is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs). This model allows for the assessment of a compound's ability to suppress edema formation, a hallmark of acute inflammation.

Experimental Workflow: Evaluating Anti-inflammatory Effects

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer or digital calipers

-

Standard anti-inflammatory drug (e.g., Diclofenac sodium) as a positive control

Procedure:

-

Animal Grouping and Fasting: Divide the animals into groups (n=6 per group): a control group, a positive control group, and test groups receiving different doses of the pyrazole carbohydrazide derivative. Fast the animals overnight before the experiment with free access to water.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle only.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: Calculate the volume of edema at each time point by subtracting the initial paw volume from the paw volume at that time point. The percentage inhibition of edema is calculated using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.

-

Quantitative Data Summary: Anti-inflammatory Activity

The following table illustrates the potential anti-inflammatory effects of pyrazole derivatives in the carrageenan-induced paw edema model.

| Compound ID | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference |

| Derivative N | 10 | 3 | 65-80 | [9] |

| Diclofenac Sodium | 10 | 3 | 55 | [9] |

| Derivative O | 200 | 4 | 99.69 | [11] |

| Indomethacin | 10 | 4 | 57.66 | [11] |

Chapter 5: Conclusion and Future Directions

This technical guide has outlined a systematic and robust approach to the biological activity screening of novel pyrazole carbohydrazide derivatives. By employing the detailed protocols for anticancer, antimicrobial, and anti-inflammatory assays, researchers can effectively identify and characterize promising lead compounds. The emphasis on understanding the scientific rationale behind each experimental step is crucial for generating reliable and reproducible data.

The future of drug discovery with this privileged scaffold lies in a deeper understanding of the structure-activity relationships (SAR) and the elucidation of their precise molecular mechanisms of action. Further investigations into the signaling pathways modulated by these compounds, coupled with advanced computational modeling, will undoubtedly accelerate the development of novel pyrazole carbohydrazide-based therapeutics to address unmet medical needs.

References

- Abdelgawad, M. A., et al. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition, and docking studies. Bioorganic & Medicinal Chemistry, 25(21), 5891–5903.

- El-Sayed, M. A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibition activities and molecular docking study of pyrazoline derivatives. Bioorganic & Medicinal Chemistry, 24(9), 2032–2042.

- Goda, F. E., et al. (2003). Synthesis and antimicrobial evaluation of new isoxazole and pyrazole derivatives. Saudi Pharmaceutical Journal, 11(3-4), 111-117.

- Metwally, A. M., et al. (2020). Synthesis and biological evaluation of new pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents and CDK2 inhibitors. Bioorganic Chemistry, 94, 103417.

- Xia, Y., et al. (2008). Synthesis and preliminary biological evaluation of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 43(11), 2347-2353.

- Zhang, T., et al. (2019). Synthesis of novel dihydrotriazine derivatives bearing 1,3-diaryl pyrazole moieties as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2664-2668.

- Rahimizadeh, M., et al. (2007). Synthesis and in vitro antimicrobial activity of 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles. Journal of the Chinese Chemical Society, 54(4), 1017-1021.

- Abdellatif, K. R. A., & Fadaly, W. A. A. (2017). Design, synthesis, cyclooxygenase inhibition and biological evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing amino/methanesulfonyl pharmacophore. Bioorganic Chemistry, 70, 57–66.

- Nossier, E. S., et al. (2017).

- Ebenezer, O., et al. (2022).

- Kamal, A., et al. (2012). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. Bioorganic & Medicinal Chemistry, 20(6), 2101–2110.

- Yamamoto, S., et al. (2011). Design, synthesis, and biological evaluation of pyrazole derivatives as potent and selective inhibitors of glycogen synthase kinase-3. Bioorganic & Medicinal Chemistry, 19(15), 4586–4599.

- Reddy, T. S., et al. (2014). Synthesis and biological evaluation of novel 1H-pyrazolo-[4,3-d]pyrimidin-7(6H)-ones as potential anticancer agents. European Journal of Medicinal Chemistry, 84, 483-492.

- Al-Said, M. S., et al. (2011). Synthesis, in vitro anticancer and antimicrobial activity of some new 5-(benzofuran-2-yl)

- Bekhit, A. A., et al. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935–1945.

- Amir, M., & Kumar, S. (2004). Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of 3,5-dimethyl pyrazoles, 3-methyl pyrazol-5-ones and 3,5-dimethyl-1-carboxamide pyrazoles. Indian Journal of Chemistry-Section B, 43(8), 1765-1771.

- Karrouchi, K., et al. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 5(3), 1-6.

- Farghaly, T. A., et al. (2011). Synthesis and pharmacological activities of fused pyrimidinones. World Journal of Chemistry, 6(1), 8-18.

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv

- Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. (2021). Molecules, 26(21), 6439.

- Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. (2018). Bioorganic & Medicinal Chemistry, 26(5), 1036-1044.

- Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. (2017). Folia Histochemica et Cytobiologica, 55(2), 86-95.

- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Current Molecular Pharmacology, 14(4), 543-554.

- Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (2014). The Journal of Phytopharmacology, 3(1), 41-44.

- Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2018). Indian Journal of Pharmaceutical Sciences, 80(5), 849-855.

- CELL-SPECIFIC CYTOTOXIC EFFECT OF PYRAZOLE DERIVATIVES ON BREAST CANCER CELL LINES MCF7 AND MDA-MB-231. (2017). Acta Poloniae Pharmaceutica, 74(3), 861-869.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Molecular Structure, 1315, 138334.

- Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. (2011). Journal of the Serbian Chemical Society, 76(1), 1-10.

- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2011). Rasayan Journal of Chemistry, 4(2), 343-348.

- Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2021). Journal of Molecular Structure, 1225, 129202.

- Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. (2013). Journal of Chemical and Pharmaceutical Research, 5(3), 1-6.

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

- The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (2018).

- Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats. (2014).

- A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Deriv

Sources

- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. meddocsonline.org [meddocsonline.org]

- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. phytopharmajournal.com [phytopharmajournal.com]

- 11. mdpi.com [mdpi.com]

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. This technical guide provides a comprehensive framework for the identification and validation of therapeutic targets for the novel compound, 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide. Drawing upon the extensive biological activities of pyrazole derivatives, we delineate a rational, multi-pronged strategy for elucidating its mechanism of action and identifying high-potential targets in oncology, inflammation, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable experimental protocols.

Introduction: The Pyrazole Scaffold as a Foundation for Drug Discovery

The pyrazole ring system is a cornerstone of modern pharmacology, with derivatives demonstrating a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant properties.[1] The versatility of the pyrazole core allows for facile synthetic modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, incorporates several key structural features that suggest significant therapeutic potential. The 4-fluorophenyl group can enhance metabolic stability and membrane permeability, while the carbohydrazide moiety is a known pharmacophore that can participate in crucial hydrogen bonding interactions with biological targets.

Given the novelty of this specific molecule, a systematic and hypothesis-driven approach to target deconvolution is paramount. This guide will outline a logical workflow, from broad, unbiased screening to focused target validation and mechanism of action studies.

A Strategic Framework for Target Identification

Our proposed strategy for elucidating the therapeutic targets of this compound is a tiered approach, beginning with broad phenotypic screening and progressively narrowing the focus to specific molecular targets. This strategy is designed to maximize the probability of identifying clinically relevant targets while maintaining scientific rigor and resource efficiency.

Caption: A three-phase workflow for target identification.

Primary Hypothesized Target Classes

Based on the extensive literature on pyrazole derivatives, we propose three primary target classes for initial investigation:

Protein Kinases: The Predominant Target of Pyrazole Derivatives

The pyrazole scaffold is a well-established ATP-mimetic, making it an ideal starting point for the development of protein kinase inhibitors.[1][2] Numerous FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core.[1] Given the central role of kinases in cell signaling and their dysregulation in cancer and inflammatory diseases, this target class represents the highest probability of success.

Key Kinase Families to Investigate:

-

Tyrosine Kinases:

-

Serine/Threonine Kinases:

Caption: Potential kinase signaling pathways targeted by the compound.

Inflammatory Pathway Modulators

Many pyrazole-containing nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects through the inhibition of cyclooxygenase (COX) enzymes. Beyond COX, the modulation of inflammatory signaling cascades, such as the NF-κB pathway, presents a compelling avenue for investigation.[5][6]

Potential Inflammatory Targets:

-

Cyclooxygenases (COX-1 and COX-2): Inhibition of these enzymes would be consistent with a classic anti-inflammatory mechanism.

-

NF-κB Signaling Pathway: Inhibition of IKK or other upstream activators of NF-κB could lead to broad anti-inflammatory effects.[5][6]

-

Phosphodiesterases (PDEs): Certain pyrazole derivatives have been shown to inhibit PDEs, which are involved in modulating inflammatory responses.[7][8]

Antimicrobial Targets

The pyrazole scaffold is present in a number of antimicrobial agents.[9] Potential mechanisms of action include the disruption of microbial cell wall synthesis or the inhibition of essential enzymes like topoisomerases.[9]

Potential Antimicrobial Targets:

-

Bacterial Cell Wall Synthesis Enzymes: For example, penicillin-binding proteins.

-

Bacterial Topoisomerases (Gyrase and Topoisomerase IV): These are validated targets for antibacterial drug discovery.[9]

-

Fungal Ergosterol Biosynthesis: Inhibition of enzymes like 14-alpha demethylase is a common mechanism for antifungal agents.[10]

Experimental Protocols for Target Validation

The following section provides detailed, step-by-step methodologies for key experiments to validate the hypothesized targets.

Kinase Inhibition Profiling

Objective: To perform a broad screen of the compound's activity against a large panel of protein kinases to identify potential primary targets.

Methodology: Kinome Profiling Service

Given the highly specialized nature of kinome-wide screening, outsourcing to a reputable contract research organization (CRO) is the most efficient approach.[11][12]

Step-by-Step Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

-

CRO Selection: Choose a CRO offering a comprehensive kinase panel (e.g., >300 kinases) and multiple ATP concentrations for IC50 determination.[11]

-

Assay Execution (by CRO): The CRO will typically perform radiometric or fluorescence-based assays to measure kinase activity in the presence of the test compound at a single high concentration (e.g., 10 µM) for initial screening.

-

Hit Identification: Identify "hits" as kinases with >50% inhibition at the screening concentration.

-

IC50 Determination: For the identified hits, the CRO will perform dose-response experiments to determine the IC50 value for each kinase.

Data Interpretation:

| Kinase Target | % Inhibition at 10 µM | IC50 (nM) | Therapeutic Area |

| Kinase A | 95% | 50 | Oncology |

| Kinase B | 88% | 120 | Inflammation |

| Kinase C | 75% | 350 | Oncology |

| Kinase D | 20% | >10,000 | - |

A lower IC50 value indicates higher potency.

Cell Viability and Proliferation Assays

Objective: To assess the cytotoxic or cytostatic effects of the compound on relevant cancer cell lines.

Methodology: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[14]

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate for 15 minutes with shaking to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Tubulin Polymerization Assay

Objective: To determine if the compound inhibits the polymerization of tubulin, a validated anticancer target.[15][16]

Methodology: In Vitro Fluorescence-Based Assay

This assay measures the increase in fluorescence that occurs when a fluorescent reporter incorporates into polymerizing microtubules.[17]

Step-by-Step Protocol:

-

Reagent Preparation: Prepare purified tubulin protein (2 mg/mL) in a reaction buffer.

-

Compound Incubation: Incubate the tubulin with varying concentrations of this compound (e.g., 1-20 µM) or a known tubulin inhibitor (e.g., colchicine) as a positive control.

-

Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.

-

Fluorescence Monitoring: Measure the fluorescence intensity every 60 seconds for 60 minutes.

-

Data Analysis: Plot the fluorescence intensity over time and calculate the IC50 for tubulin polymerization inhibition.[17]

Future Directions and Concluding Remarks

The identification of a primary molecular target is a critical milestone in the drug discovery process. Upon successful validation of a target using the methodologies outlined above, further studies will be necessary to fully characterize the compound's mechanism of action. These may include:

-

Structural Biology: Co-crystallization of the compound with its target protein to elucidate the binding mode.

-

In Vivo Efficacy Studies: Evaluation of the compound's therapeutic effect in relevant animal models of disease.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion, and safety profile.

References

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

-

Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. Available at: [Link]

-

GPCRs, desirable therapeutic targets in oncology. Drug Discovery and Development. Available at: [Link]

-

Kinome Profiling. Oncolines B.V. Available at: [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. Available at: [Link]

-

Pyrazole-containing tubulin polymerization inhibitors (compounds 1–16). ResearchGate. Available at: [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). ACS Chemical Neuroscience. Available at: [Link]

-

In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. International Journal of Molecular Sciences. Available at: [Link]

-

NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. International Journal of Molecular Sciences. Available at: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules. Available at: [Link]

-

Use of Inhibitors in the Study of MAP Kinases. Methods in Molecular Biology. Available at: [Link]

-

Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer's Disease. MDPI. Available at: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

-

Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link]

-

In Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]

-

What are NF-κB inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

-

Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. Available at: [Link]

-

G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs?. Pharmacology & Therapeutics. Available at: [Link]

-

Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong Lab at Columbia University. Available at: [Link]

-

Pyrazoline Derivatives as Tubulin Polymerization Inhibitors with One Hit for Vascular Endothelial Growth Factor Receptor 2 Inhibition. ResearchGate. Available at: [Link]

-

In silico screening, Molecular docking studies of some Pyrazole derivatives as Inhibitors of Fungal 14-alpha demethylase. International Journal of Novel Research and Development. Available at: [Link]

-

A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Lawrence Berkeley National Laboratory. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. ResearchGate. Available at: [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Available at: [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

-

Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLOS ONE. Available at: [Link]

-

New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega. Available at: [Link]

-

Biomolecules | Special Issue : GPCRs: Structure, Biology and Potential Applications. MDPI. Available at: [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]

-

(PDF) Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. ResearchGate. Available at: [Link]

-

Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. Available at: [Link]

-